molecular formula C19H23N7O2 B6537382 N-(4-ethoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058237-42-5

N-(4-ethoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No. B6537382
CAS RN: 1058237-42-5
M. Wt: 381.4 g/mol
InChI Key: KBQMBFCKAHAQTN-UHFFFAOYSA-N
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Description

The compound “N-(4-ethoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a triazolo[4,3-b]pyridazine ring, and an ethoxyphenyl group . These types of compounds are often used in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring is a fused ring system that can exist in several isomeric forms . The piperazine ring is a six-membered ring with two nitrogen atoms, which can act as a flexible linker in the molecule .

Scientific Research Applications

Energetic Materials

This compound, due to its [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based structure, has been effectively synthesized and used in the creation of energetic materials . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Heat-Resistant Explosives

The compound has shown significant potential as a heat-resistant explosive . It has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance .

Primary Explosives

Certain compounds with this structure are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .

Medicinal Applications

The compound has shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Drug Design and Discovery

The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, has been studied .

Treatment of Diabetes Type 2

Research in this direction has given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor .

Treatment of Sex Hormone Disorders

The compound has been used as a neurokinin-3 receptor antagonist, which is a plausible therapeutic for sex hormone disorders .

Treatment of Conditions Accompanied by Inflammation

The compound has been used in the development of P2X7 antagonists as drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allow them to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, among other possible interactions.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds , it is likely that the compound affects multiple biochemical pathways. These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activities), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory activities).

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies typically involve predicting the absorption, distribution, metabolism, and excretion of the compound, as well as its bioavailability. Such predictions can provide valuable insights into the compound’s pharmacokinetic properties, although they would need to be confirmed through experimental studies.

Result of Action

Based on the pharmacological activities of similar compounds , the compound may have various effects at the molecular and cellular level. These could include inhibiting cell proliferation (anticancer activity), killing or inhibiting the growth of microbes (antimicrobial activity), reducing pain and inflammation (analgesic and anti-inflammatory activities), neutralizing reactive oxygen species (antioxidant activity), inhibiting viral replication (antiviral activity), and inhibiting the activity of various enzymes (enzyme inhibitory activities).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with care to avoid exposure and contamination .

Future Directions

Compounds with similar structures to “N-(4-ethoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide” are of interest in medicinal chemistry due to their potential biological activities . Future research could involve the synthesis of similar compounds with different substituents to explore their properties and activities.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-3-28-16-6-4-15(5-7-16)20-19(27)25-12-10-24(11-13-25)18-9-8-17-22-21-14(2)26(17)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQMBFCKAHAQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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